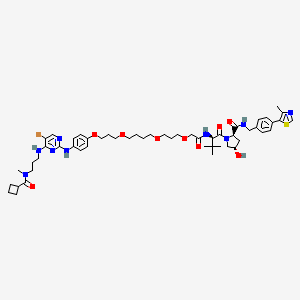![molecular formula C15H19ClN2O2S B11933963 N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine](/img/structure/B11933963.png)
N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloroquinoline and 3-ethylsulfonylpropan-1-amine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalyst, such as palladium on carbon, may be used to facilitate the reaction.
Procedure: The 5-chloroquinoline is first reacted with a suitable alkylating agent to introduce the quinoline moiety. This intermediate is then reacted with 3-ethylsulfonylpropan-1-amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine involves its interaction with specific molecular targets. In the case of its potential antimalarial activity, the compound may inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death . For its potential neuroprotective effects, the compound may modulate oxidative and inflammatory pathways in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with potential antimicrobial activity.
Quinoline-2-carboxylic acid: Another quinoline derivative with diverse biological activities.
Uniqueness
N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline moiety with an ethylsulfonyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H19ClN2O2S |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine |
InChI |
InChI=1S/C15H19ClN2O2S/c1-2-21(19,20)10-4-8-17-11-12-6-7-14(16)13-5-3-9-18-15(12)13/h3,5-7,9,17H,2,4,8,10-11H2,1H3 |
InChI Key |
GNNSPXBPLMMQSR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCNCC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B11933882.png)

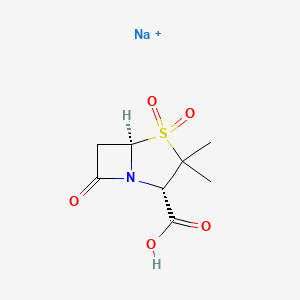

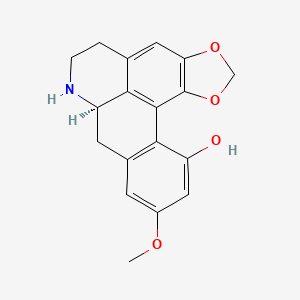
![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)
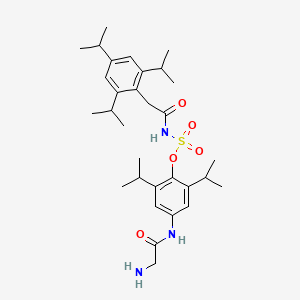
![4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide](/img/structure/B11933912.png)
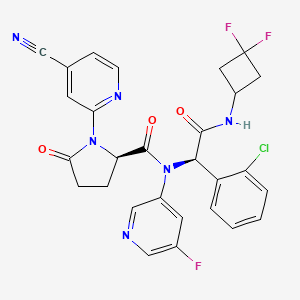

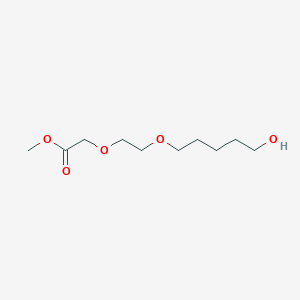
![(2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate](/img/structure/B11933934.png)
![propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B11933941.png)
